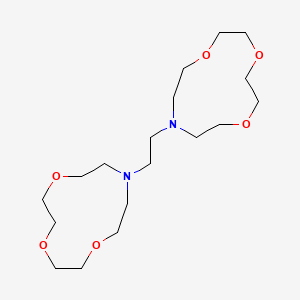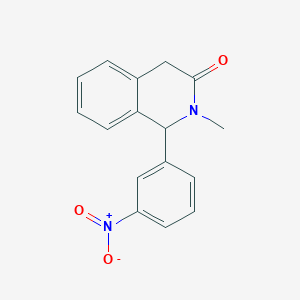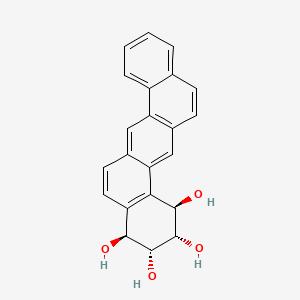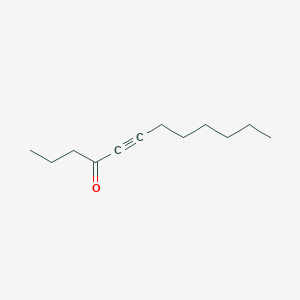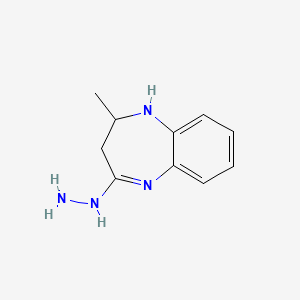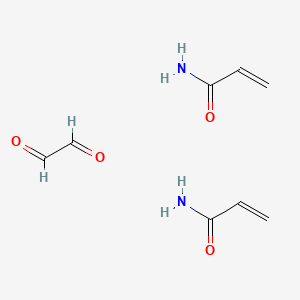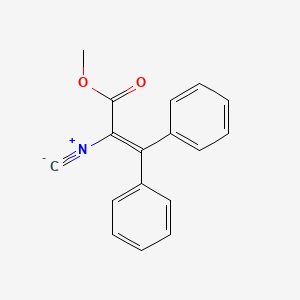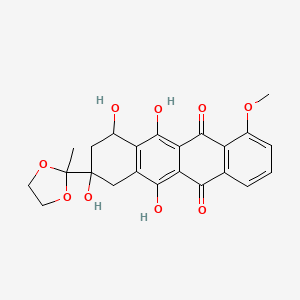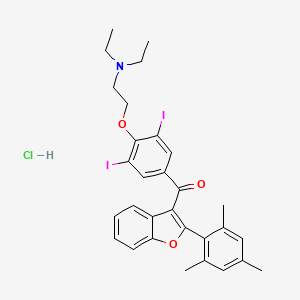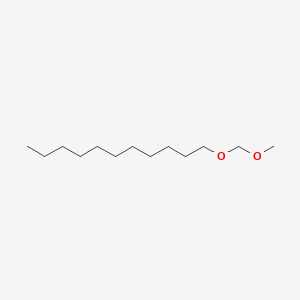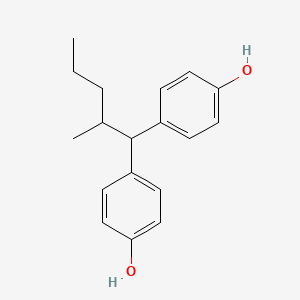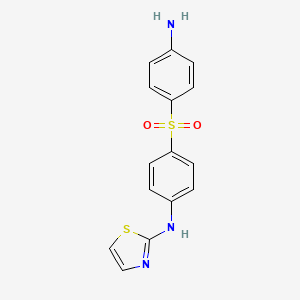
Sulfone, p-aminophenyl p-(2-thiazolylamino)phenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfone, p-aminophenyl p-(2-thiazolylamino)phenyl, typically involves the reaction of p-aminophenyl sulfone with 2-thiazolylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sulfone, p-aminophenyl p-(2-thiazolylamino)phenyl, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of the original compound .
Scientific Research Applications
Sulfone, p-aminophenyl p-(2-thiazolylamino)phenyl, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sulfone, p-aminophenyl p-(2-thiazolylamino)phenyl, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Sulfone, p-aminophenyl p-(2-pyridylamino)phenyl
- Sulfone, p-aminophenyl p-(2-imidazolylamino)phenyl
- Sulfone, p-aminophenyl p-(2-benzimidazolylamino)phenyl
Uniqueness
Sulfone, p-aminophenyl p-(2-thiazolylamino)phenyl, is unique due to the presence of the thiazolylamino group, which imparts specific chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
73927-11-4 |
|---|---|
Molecular Formula |
C15H13N3O2S2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[4-(4-aminophenyl)sulfonylphenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3O2S2/c16-11-1-5-13(6-2-11)22(19,20)14-7-3-12(4-8-14)18-15-17-9-10-21-15/h1-10H,16H2,(H,17,18) |
InChI Key |
RGZJUTKDZHWVHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


